BenchChemオンラインストアへようこそ!

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one

Medicinal Chemistry Antipsychotic Synthesis Structure-Activity Relationship

Essential penultimate intermediate for Carfenazine (Proketazine) synthesis. The unique 2-propanoyl ketone and N10-(3-chloropropyl) substitution pattern is non-negotiable for producing the correct API. Substituting analogs like the 2-acetyl derivative (CAS 39481-55-5) leads to a different pharmacological profile. Use this compound for dopamine receptor antagonist R&D and method validation.

Molecular Formula C₁₈H₁₈ClNOS
Molecular Weight 331.86
CAS No. 95157-45-2
Cat. No. B1144838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one
CAS95157-45-2
Molecular FormulaC₁₈H₁₈ClNOS
Molecular Weight331.86
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCCl
InChIInChI=1S/C18H18ClNOS/c1-2-16(21)13-8-9-18-15(12-13)20(11-5-10-19)14-6-3-4-7-17(14)22-18/h3-4,6-9,12H,2,5,10-11H2,1H3
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one (CAS 95157-45-2): A Critical Penultimate Intermediate for the Synthesis of the Antipsychotic Agent Carfenazine


1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one (CAS 95157-45-2) is a synthetic phenothiazine derivative distinguished by a 2-propanoyl ketone and an N10-(3-chloropropyl) substituent . It is the designated penultimate intermediate in the chemical synthesis of carfenazine (carphenazine), a first-generation phenothiazine antipsychotic formerly marketed under the brand name Proketazine [1]. The compound belongs to the class of pharmaceutical intermediates used for the production of dopamine receptor antagonists, with a molecular formula of C18H18ClNOS and a molecular weight of 331.86 g/mol .

Why Generic Substitution Fails for 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one: The Irreplaceable Role of the 2-Propanoyl and N10-(3-Chloropropyl) Substituents in the Carfenazine Synthetic Pathway


The precise substitution pattern of this compound—specifically the 2-propanoyl ketone and the terminal 3-chloropropyl chain on the N10 nitrogen—is non-negotiable for its designated role as the carfenazine precursor [1]. Substituting a closely related analog such as 1-[10-(3-chloropropyl)-10H-phenothiazin-2-yl]ethanone (CAS 39481-55-5), which bears a 2-acetyl group instead of the 2-propanoyl group, would lead to a fundamentally different final API upon piperazine coupling, altering the pharmacological profile [2]. Similarly, other chloropropyl-phenothiazine intermediates, such as 2-chloro-10-(3-chloropropyl)-10H-phenothiazine (CAS 2765-59-5), are exclusively committed to distinct antipsychotic agents like perphenazine and cannot be diverted to produce carfenazine [3]. The 3-chloropropyl chain serves as the essential reactive handle for the second alkylation step with 2-(1-piperazinyl)ethanol; compounds lacking this chain, such as 2-propionylphenothiazine (CAS 92-33-1), cannot proceed directly to the final antipsychotic without additional synthetic manipulation [1].

Quantitative Differentiation Evidence Guide for 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one (CAS 95157-45-2)


2-Propanoyl vs. 2-Acetyl C2 Substituent: A Single Methylene Difference Determines the Downstream Antipsychotic API Identity

The target compound bears a propanoyl group (–C(=O)CH2CH3) at the phenothiazine C2 position, differentiating it from the ethanone analog 1-[10-(3-chloropropyl)-10H-phenothiazin-2-yl]ethanone (CAS 39481-55-5), which carries an acetyl group (–C(=O)CH3) [1][2]. This single methylene (–CH2–) difference dictates the identity of the final antipsychotic agent produced upon subsequent N-alkylation with 2-(1-piperazinyl)ethanol: the propanoyl intermediate yields carfenazine, while the acetyl analog would produce a 2-acetylphenothiazine-based agent with distinct pharmacological properties [1]. The molecular weight of the target compound is 331.86 g/mol, compared to 317.83 g/mol for the ethanone comparator, reflecting the 14.03 g/mol mass difference of one methylene unit [1][2].

Medicinal Chemistry Antipsychotic Synthesis Structure-Activity Relationship

Exclusive Intermediate for Carfenazine: Differentiation from Chlorpromazine and Perphenazine Synthetic Intermediates Based on the N10-(3-Chloropropyl) and C2 Substituent Combination

The target compound's unique combination of a 2-propanoyl group and an N10-(3-chloropropyl) chain makes it the exclusive penultimate intermediate for carfenazine, a piperazine-type phenothiazine antipsychotic [1]. In contrast, N-(3-chloropropyl)phenothiazine (CAS 5909-59-1), which lacks any 2-acyl substituent, serves as an intermediate for promazine-type compounds . Similarly, 2-chloro-10-(3-chloropropyl)-10H-phenothiazine (CAS 2765-59-5) is the committed intermediate for perphenazine synthesis via thiopropazate [2]. The 2-substituent identity (propanoyl vs. H vs. Cl) and its combination with the chloropropyl chain determine the final antipsychotic agent produced, making intermediate selection irreversible once synthesis commences.

Pharmaceutical Process Chemistry Antipsychotic Intermediate Synthetic Pathway Specificity

Carphenazine (Downstream API) Demonstrates Superior Potency to Chlorpromazine as a Tranquilizer, Antiemetic, and Hypotensive Agent in Preclinical Models

In a direct comparative preclinical study, carphenazine—the final API derived from the target intermediate—was compared head-to-head against chlorpromazine, the prototypical phenothiazine antipsychotic, across multiple animal models (mice, rats, rabbits, and dogs) [1]. Carphenazine was found to be a more potent tranquilizer, antiemetic, and hypotensive agent than chlorpromazine [1]. Critically, the tranquilizing and antiemetic activity of carphenazine was present even at subsedative dose levels, a therapeutic differentiation not observed with chlorpromazine at comparable doses [1]. This pharmacological superiority of the downstream API provides a compelling rationale for prioritizing the target intermediate in carfenazine production.

Neuropharmacology Antipsychotic Potency Preclinical Comparative Pharmacology

In Vivo Pharmacodynamic Benchmark: Carfenazine Induces Hypothermia in Rats at a Defined Dose of 10 mg/kg, Enabling API Activity Verification

Carfenazine, the final drug substance synthesized from the target intermediate, induces hypothermia in rats when administered at a defined dose of 10 mg/kg [1]. This in vivo pharmacodynamic response provides a quantitative benchmark for verifying the biological activity of carfenazine batches produced from the intermediate [1]. Formulations containing carfenazine have previously been used in the treatment of schizophrenia, confirming its clinical relevance [1]. The hypothermia model is a well-established screening tool for antipsychotic activity in the phenothiazine class.

In Vivo Pharmacology Antipsychotic Screening Thermoregulation Assay

Carfenazine Clinical Dosage Range of 25–300 mg/Day Establishes a Therapeutic Window and Defines Quantitative Intermediate Demand for Pharmaceutical Production

In a clinical study of nine severely deteriorated chronic schizophrenic patients treated continuously for 115 days, carphenazine was initiated at 25 mg/day and escalated stepwise to 100, 150, 200, and 300 mg/day [1]. Three patients showed moderate overall reduction in symptoms, and five showed slight reduction [1]. This clinical dosage range of 25–300 mg/day defines the therapeutic window for carfenazine and, by extension, provides a quantitative basis for estimating the required quantity of the penultimate intermediate in pharmaceutical manufacturing campaigns [1].

Clinical Psychopharmacology Schizophrenia Dose-Response Pharmaceutical Manufacturing Scale

Best Research and Industrial Application Scenarios for 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one (CAS 95157-45-2)


Synthesis of Carfenazine for Preclinical Pharmacological Research on Typical Antipsychotics

This intermediate is the essential building block for synthesizing carfenazine, which demonstrated superior potency to chlorpromazine as a tranquilizer, antiemetic, and hypotensive agent, with activity at subsedative doses [1]. Researchers investigating structure-activity relationships in typical phenothiazine antipsychotics can use this intermediate to produce carfenazine and compare its pharmacological profile against other first-generation agents. The validated in vivo benchmark of hypothermia induction at 10 mg/kg in rats provides a reliable assay endpoint for confirming successful API synthesis [2].

Reference Standard and Impurity Profiling in Pharmaceutical Quality Control

As the penultimate intermediate in carfenazine synthesis, this compound serves as a critical reference standard for monitoring residual intermediates and process-related impurities in the final API [3]. The compound is commercially available with a minimum purity of 95% and is cataloged as a pharmaceutical impurity/metabolite standard . Analytical laboratories supporting antipsychotic drug manufacturing can use this characterized intermediate for HPLC method development, validation, and batch release testing.

Structure-Activity Relationship Studies Comparing 2-Propanoyl vs. 2-Acetyl Phenothiazine Derivatives

The target compound, bearing a 2-propanoyl substituent, can be directly compared against its 2-acetyl analog (CAS 39481-55-5) in systematic SAR studies [4]. These two compounds differ by a single methylene unit at the C2 position, yet they lead to distinct final APIs upon piperazine coupling. Medicinal chemistry teams can use both intermediates in parallel synthetic campaigns to evaluate how the acyl chain length at C2 affects dopamine receptor binding affinity, in vivo efficacy, and side effect profiles of the resulting phenothiazine antipsychotics.

Process Chemistry Optimization and Scale-Up of Phenothiazine Antipsychotic Manufacturing

The synthetic route to this intermediate—alkylation of 2-propionylphenothiazine (CAS 92-33-1) with 1-bromo-3-chloropropane—is well-documented in the patent literature (US Patent 3,023,146) [3]. Chemical engineers and process chemists can use this intermediate to optimize the first alkylation step in carfenazine production, investigating parameters such as base selection, solvent, temperature, and stoichiometry to maximize yield and purity before scale-up. The clinical dosage range of 25–300 mg/day for the final API provides a quantitative target for manufacturing scale calculations [5].

Quote Request

Request a Quote for 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.